![molecular formula C8H7N3O3 B13283220 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13283220.png)
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid
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Overview
Description
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is of interest due to its unique structure, which includes a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 2-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can be achieved through a series of chemical reactions. One practical method involves the reaction of a pyrimidine derivative with prop-2-yn-1-ol in the presence of a suitable base to form the prop-2-yn-1-yloxy group. This intermediate is then reacted with an amine to introduce the amino group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-yn-1-yloxy group can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with active site residues, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents at the 2- and 4-positions, such as:
- 2-Amino-4-carboxypyrimidine
- 2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
- 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid
Uniqueness
What sets 2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the prop-2-yn-1-yloxy group, in particular, allows for unique interactions with molecular targets that are not possible with other similar compounds .
Biological Activity
2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring, which is substituted at the 6-position with a prop-2-yn-1-yloxy group and a carboxylic acid group at the 4-position. Its molecular formula is C8H7N3O3, with a molecular weight of approximately 193.16 g/mol. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, receptor interactions, and potential therapeutic applications.
Research indicates that this compound may exert its biological effects primarily through enzyme inhibition . The compound likely binds to the active sites of specific enzymes, inhibiting their function and thereby affecting various metabolic pathways. Additionally, it has been suggested that this compound may modulate cellular receptors, influencing downstream signaling pathways that are crucial in various physiological processes.
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes involved in critical biological processes. For instance, studies have demonstrated its potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a significant role in regulating blood pressure and fluid balance. The inhibition of ACE can lead to therapeutic effects in conditions such as hypertension and heart failure.
Receptor Interactions
Preliminary studies suggest that this compound may interact with cellular receptors, potentially modulating their activity. This interaction could influence various signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for further investigation in cancer and inflammatory diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. One study reported IC50 values indicating significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8.75 |
MDA-MB-231 | 9.46 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Safety Profile
Safety assessments have shown that this compound does not exhibit acute toxicity in animal models up to concentrations of 2000 mg/kg. This favorable safety profile enhances its potential for therapeutic applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Aminopyrimidine-4-carboxylic acid | Lacks prop-2-ynyl group | Basic structure without additional reactivity |
6-(Methylamino)pyrimidine-4-carboxylic acid | Contains methylamino instead of prop-2-yne | Different reactivity profile due to methyl substitution |
6-(Ethylamino)pyrimidine-4-carboxylic acid | Contains ethylamino instead of prop-2-yne | Varies in binding affinity and biological activity |
The presence of the prop-2-yne group in the target compound significantly enhances its reactivity and binding properties compared to these related compounds.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(prop-2-ynoxyamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-5-14-11-8-9-4-3-6(10-8)7(12)13/h1,3-4H,5H2,(H,12,13)(H,9,10,11) |
InChI Key |
BRIQOLNEOUEVBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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